molecular formula C19H13N5O4 B2577249 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899946-00-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2577249
CAS No.: 899946-00-0
M. Wt: 375.344
InChI Key: ZREATAPKJPUELJ-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Researchers have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their potential as anticancer and anti-inflammatory agents. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines and for their ability to inhibit enzymes involved in inflammatory processes. For instance, a study reported the synthesis of novel pyrazolopyrimidines derivatives showing significant anti-avian influenza virus activity, indicating the compound's potential in antiviral research as well (Hebishy, Salama, & Elgemeie, 2020). Another research explored the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives for their remarkable antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine has been extensively studied for various pharmacological activities. These studies involve synthesizing a range of compounds by modifying the pyrazolopyrimidine core structure and evaluating their biological activities. The aim is to discover new therapeutic agents with improved efficacy and safety profiles. A notable study demonstrated the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors, showing potential in the development of new anti-inflammatory drugs (Raffa et al., 2009).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with some compounds showing activity against various bacterial and fungal strains. This research is crucial in the quest for new antimicrobial agents amid rising antibiotic resistance. For example, a study synthesized 2-benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones and evaluated their in vitro antimicrobial activity, identifying several compounds with significant activity (Abdel-Gawad et al., 2003).

Biochemical Analysis

Dosage Effects in Animal Models

The effects of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models . At a concentration of 160 µM, two derivatives of the compound were found to increase the cell death rate to 50% .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is known to interact with enzymes and cofactors, suggesting that it may be involved in key metabolic processes .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREATAPKJPUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.